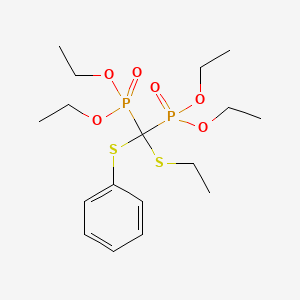
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester is an organophosphorus compound with the molecular formula C₁₇H₃₀O₆P₂S₂. This compound is characterized by the presence of phosphonic acid groups bonded to ethylthio and phenylthio substituents. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of trialkyl phosphites to phosphonate esters using alkyl halides. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar methodologies. The Michaelis-Arbuzov reaction is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethylthio and phenylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates.
Aplicaciones Científicas De Investigación
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug design, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions and other electrophilic centers, making the compound effective in various catalytic and coordination processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Glyphosate: A widely used herbicide with a phosphonic acid group.
Ethephon: A plant growth regulator containing a phosphonic acid moiety.
Uniqueness
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester is unique due to its dual ethylthio and phenylthio substituents, which provide distinct chemical properties and reactivity compared to other phosphonic acid derivatives.
Propiedades
Número CAS |
63869-22-7 |
|---|---|
Fórmula molecular |
C17H30O6P2S2 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
[bis(diethoxyphosphoryl)-ethylsulfanylmethyl]sulfanylbenzene |
InChI |
InChI=1S/C17H30O6P2S2/c1-6-20-24(18,21-7-2)17(26-10-5,25(19,22-8-3)23-9-4)27-16-14-12-11-13-15-16/h11-15H,6-10H2,1-5H3 |
Clave InChI |
JDPQNEPYEYEXTO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(P(=O)(OCC)OCC)(SCC)SC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)


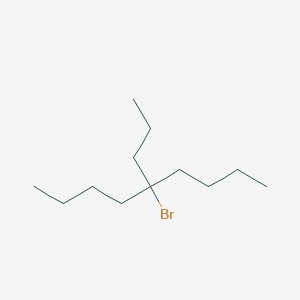
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)

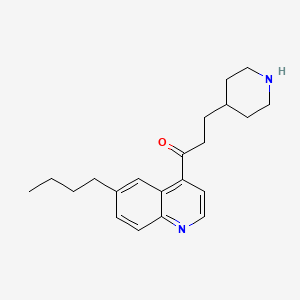

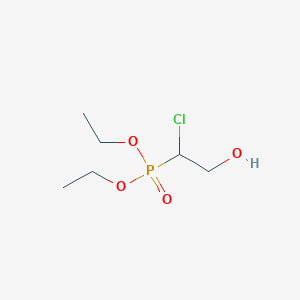
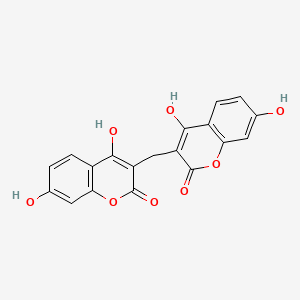
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
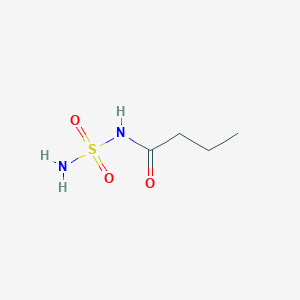
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
